molecular formula C8H9F2NO B7876651 2-(2,3-Difluorophenoxy)ethan-1-amine

2-(2,3-Difluorophenoxy)ethan-1-amine

Cat. No.: B7876651
M. Wt: 173.16 g/mol
InChI Key: JACRJZWMGNYVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Difluorophenoxy)ethan-1-amine is an organic compound characterized by the presence of a difluorophenoxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenoxy)ethan-1-amine typically involves the reaction of 2,3-difluorophenol with ethylene oxide to form 2-(2,3-difluorophenoxy)ethanol. This intermediate is then converted to the amine through a reductive amination process. The general reaction conditions include:

  • Step 1: Formation of 2-(2,3-Difluorophenoxy)ethanol

      Reagents: 2,3-difluorophenol, ethylene oxide

      Conditions: Basic medium, typically using sodium hydroxide or potassium hydroxide

      :

      Reaction: C6H3F2OH+C2H4OC6H3F2OCH2CH2OH\text{C}_6\text{H}_3\text{F}_2\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_3\text{F}_2\text{OCH}_2\text{CH}_2\text{OH} C6​H3​F2​OH+C2​H4​O→C6​H3​F2​OCH2​CH2​OH

  • Step 2: Reductive Amination

      Reagents: 2-(2,3-difluorophenoxy)ethanol, ammonia or an amine source, reducing agent (e.g., sodium cyanoborohydride)

      Conditions: Mild temperature, typically in the range of 0-25°C

      :

      Reaction: C6H3F2OCH2CH2OH+NH3+NaBH3CNC6H3F2OCH2CH2NH2\text{C}_6\text{H}_3\text{F}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{NH}_3 + \text{NaBH}_3\text{CN} \rightarrow \text{C}_6\text{H}_3\text{F}_2\text{OCH}_2\text{CH}_2\text{NH}_2 C6​H3​F2​OCH2​CH2​OH+NH3​+NaBH3​CN→C6​H3​F2​OCH2​CH2​NH2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenoxy)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,3-Difluorophenoxy)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,3-Difluorophenoxy)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorophenoxy group enhances its binding affinity and specificity, while the ethanamine backbone facilitates its incorporation into biological systems. The compound can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Difluorophenoxy)ethan-1-amine
  • 2-(2,6-Difluorophenoxy)ethan-1-amine
  • 2-(4-Fluorophenoxy)ethan-1-amine

Uniqueness

2-(2,3-Difluorophenoxy)ethan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which influences its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to other difluorophenoxy derivatives.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

2-(2,3-difluorophenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACRJZWMGNYVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.